![molecular formula C12H20NO2S2+ B014112 [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide CAS No. 386229-80-7](/img/structure/B14112.png)
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide
Descripción general
Descripción
[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide: is a water-soluble sulfhydryl active reagent with the molecular formula C₁₂H₂₀BrNO₂S₂ and a molecular weight of 354.32 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide is used as a reagent for the modification of sulfhydryl groups in proteins and peptides. It is also employed in the synthesis of sulfur-containing compounds .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is particularly useful in labeling and detecting sulfhydryl groups in proteins .
Medicine
In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. It is also explored for its potential in drug delivery systems .
Industry
Industrially, this compound finds applications in the production of specialty chemicals and in the formulation of biochemical reagents for research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide typically involves the reaction of 2-(Trimethylammonium)ethyl chloride with toluenethiosulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification systems helps in achieving consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide involves the modification of sulfhydryl groups in proteins and peptides. The compound reacts with the thiol groups, forming a covalent bond and resulting in the formation of a stable thiosulfonate linkage. This modification can alter the activity, structure, and function of the target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide
- [2-(Trimethylammonium)ethyl] Benzenethiosulfonate Bromide
- [2-(Trimethylammonium)ethyl] Ethylthiosulfonate Bromide
Uniqueness
Compared to similar compounds, [2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide offers unique properties such as higher water solubility and specific reactivity towards sulfhydryl groups. Its toluene moiety provides additional hydrophobic interactions, making it suitable for certain biochemical applications where other compounds may not be as effective .
Propiedades
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2S2/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLNOIJTVNFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2S2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

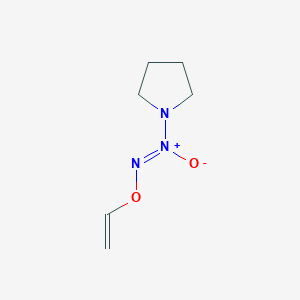

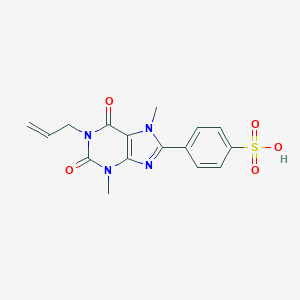
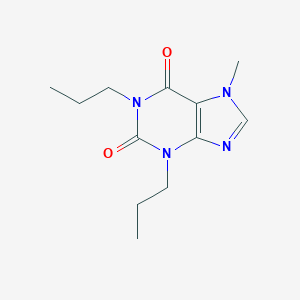
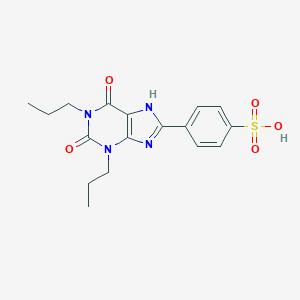

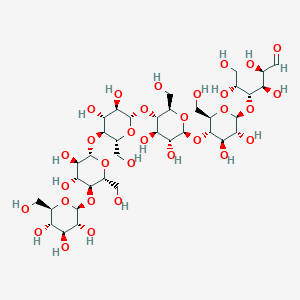
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)
